molecular formula C8H6BrCl2NO B177061 N-(2-Bromo-4,5-dichlorophenyl)acetamide CAS No. 1940-31-4

N-(2-Bromo-4,5-dichlorophenyl)acetamide

Cat. No.: B177061
CAS No.: 1940-31-4
M. Wt: 282.95 g/mol
InChI Key: VIWRGBIBHKQAPZ-UHFFFAOYSA-N
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Description

N-(2-Bromo-4,5-dichlorophenyl)acetamide is an organic compound with the molecular formula C8H6BrCl2NO It is a derivative of acetamide, where the acetamide group is attached to a 2-bromo-4,5-dichlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-4,5-dichlorophenyl)acetamide typically involves the reaction of 2-bromo-4,5-dichloroaniline with acetic anhydride. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The reaction can be represented as follows:

[ \text{2-Bromo-4,5-dichloroaniline} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-4,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding amine and acetic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetamide group.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine can form N-substituted derivatives.

    Oxidation and Reduction: Oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.

    Hydrolysis: The major products are 2-bromo-4,5-dichloroaniline and acetic acid.

Scientific Research Applications

N-(2-Bromo-4,5-dichlorophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Bromo-4,5-dichlorophenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but they often include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromo-4-chlorophenyl)acetamide
  • N-(2-Bromo-5-chlorophenyl)acetamide
  • N-(2-Bromo-4,5-difluorophenyl)acetamide

Uniqueness

N-(2-Bromo-4,5-dichlorophenyl)acetamide is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

N-(2-bromo-4,5-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrCl2NO/c1-4(13)12-8-3-7(11)6(10)2-5(8)9/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWRGBIBHKQAPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50491282
Record name N-(2-Bromo-4,5-dichlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50491282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1940-31-4
Record name N-(2-Bromo-4,5-dichlorophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1940-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Bromo-4,5-dichlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50491282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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